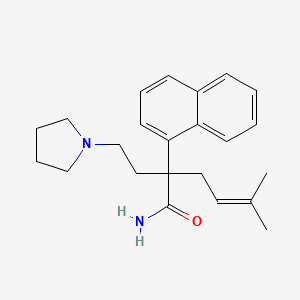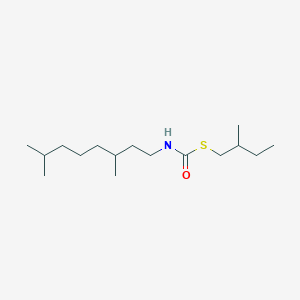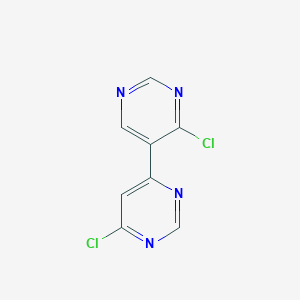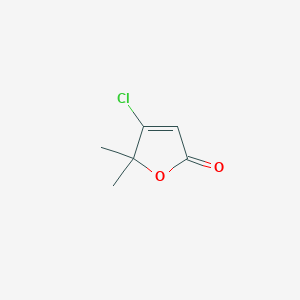![molecular formula C18H45BSn3 B14497460 [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) CAS No. 65317-10-4](/img/structure/B14497460.png)
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of borane and trimethylstannane groups connected through propane-3,1-diyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) typically involves the reaction of borane with trimethylstannane derivatives. One common method includes the use of borane tris(3-bromopropyl) as a starting material, which is then reacted with trimethylstannane in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions may involve the conversion of the stannane groups to stannyl hydrides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boron oxides or hydroxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
科学的研究の応用
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) has several scientific research applications, including:
Biology: The compound may be used in the study of biological systems where organotin compounds are of interest, such as in enzyme inhibition studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, where its unique properties are beneficial.
作用機序
The mechanism of action of [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) involves its interaction with molecular targets through its stannane and borane groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical reactivity and biological activity. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Borane tris(3-bromopropyl): A precursor used in the synthesis of [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane).
Trimethylstannane: A simpler organotin compound with similar stannane groups.
Organotin halides: Compounds with tin-halogen bonds that exhibit similar reactivity.
Uniqueness
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) is unique due to its combination of borane and trimethylstannane groups connected through propane-3,1-diyl linkages. This structure imparts specific chemical and physical properties that differentiate it from other organotin compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
65317-10-4 |
|---|---|
分子式 |
C18H45BSn3 |
分子量 |
628.5 g/mol |
IUPAC名 |
3-[bis(3-trimethylstannylpropyl)boranyl]propyl-trimethylstannane |
InChI |
InChI=1S/C9H18B.9CH3.3Sn/c1-4-7-10(8-5-2)9-6-3;;;;;;;;;;;;/h1-9H2;9*1H3;;; |
InChIキー |
IRWFIIVLKLCLLQ-UHFFFAOYSA-N |
正規SMILES |
B(CCC[Sn](C)(C)C)(CCC[Sn](C)(C)C)CCC[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)


![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)


![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
